molecular formula C16H16N2O3 B2359395 N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865660-11-3

N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2359395
CAS No.: 865660-11-3
M. Wt: 284.315
InChI Key: DMZROXGUFDJHSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring and a benzodioxine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzodioxine ring is a type of organic compound containing a benzene ring fused to a dioxine ring.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves nucleophilic substitution reactions or coupling reactions . For example, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic aromaticity of the pyridine and benzodioxine rings. The presence of the amide functional group (-CONH2) would also be a key feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the benzodioxine ring, and the amide group. Pyridine is a basic compound and can participate in a variety of reactions, including those involving its nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar compound and is miscible with water. It is also a weak base, with a pKa of about 5.25 .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives have been studied for their potential in therapeutic applications. For instance, Bozzo et al. (2003) explored the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which may serve as precursors for potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Similarly, Pinna et al. (2002) synthesized new derivatives of this compound, evaluating their affinity for dopamine D(2)-like receptors, indicating potential applications in neuropsychopharmacology (Pinna et al., 2002).

Catalysis and Chemical Transformations

The chemical structure of this compound allows for its involvement in various catalytic and chemical transformation processes. Zhu et al. (2003) discussed its use in a phosphine-catalyzed [4 + 2] annulation process, demonstrating its utility in the synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003).

Biocatalysis and Pharmaceutical Synthesis

Mishra et al. (2016) investigated the use of this compound in the context of biocatalysis, particularly in the efficient preparation of chiral building blocks for pharmaceuticals (Mishra, Kaur, Sharma, & Jolly, 2016). Their work highlights the compound's role in the synthesis of therapeutic agents such as doxazosin mesylate and others.

Future Directions

As this is a novel compound, future research could explore its potential applications. Given the biological activity of many pyridine derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-10-8-12-5-3-4-9-17-12)15-11-20-13-6-1-2-7-14(13)21-15/h1-7,9,15H,8,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZROXGUFDJHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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